2,4-Dichlorophenol
Overview
Description
2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O. It appears as a white solid and is mildly acidic with a pKa of 7.9. This compound is primarily produced as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid . It is also a photo-degradation product of the common antibacterial and antifungal agent triclosan .
Mechanism of Action
Target of Action
2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol that primarily targets the androgen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The mode of action of 2,4-DCP involves its interaction with its targets, leading to changes in the cellular environment. It has been found that 2,4-DCP alters the plasticity of cell walls, influences the amount of protein production, and increases ethylene production . Furthermore, it has been suggested that the compound’s action mechanism involves the generation of hydrogen, which attacks the C-Cl bonds of 2,4-DCP for hydrodechlorination .
Biochemical Pathways
2,4-DCP affects several biochemical pathways. It is the first intermediate in the degradation pathway of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . The degradation of 2,4-DCP by microorganisms involves adsorption and reduction . The 2-CP and 4-CP could be converted to phenol using certain systems .
Pharmacokinetics
The pharmacokinetics of 2,4-DCP involves its absorption, distribution, metabolism, and excretion (ADME) properties. It is known that 2,4-DCP is highly soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of 2,4-DCP.
Result of Action
The molecular and cellular effects of 2,4-DCP’s action are significant. Exposure to 2,4-DCP can lead to several health issues, including irritation of the eyes, skin, and respiratory tract. High levels of exposure may lead to dizziness, headaches, and even systemic toxicity . It is also known to cause instantaneous kidney failure, liver failure, and failure of various other organs .
Action Environment
The action, efficacy, and stability of 2,4-DCP can be influenced by environmental factors. For instance, it has been observed that acidic conditions favor maximum dichlorination, while higher temperatures enhance the dechlorination rate . Moreover, 2,4-DCP is non-persistent in soil but may persist in aquatic systems under certain conditions . The presence of other ions in the environment can also influence the removal rate of 2,4-DCP .
Biochemical Analysis
Biochemical Properties
2,4-Dichlorophenol is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme this compound 6-monooxygenase . The nature of these interactions typically involves the compound binding to the active site of the enzyme, leading to a biochemical reaction.
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate promoter activity mediated by estrogen response element (ERE) located in the vasa promoter and dnd promoter .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to bind to the active site of the enzyme this compound 6-monooxygenase, leading to the oxidation of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, a cobalt-doped two-dimensional (2D) COF (JLNU-307-Co) system takes only 3 minutes to degrade 100% of 50 mg L−1 2,4-DCP .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, the LD50 is 580 mg/kg (rats, oral). Liquid (molten) 2,4-DCP is readily absorbed through the skin .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as this compound 6-monooxygenase . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can reach the groundwater table or go into a waterway, where it will be diluted before slowly volatilizing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenol is synthesized by the chlorination of phenol. The process involves the chloridation of phenol or ortho-chlorophenol using a mixture of boric acid, phenyl sulfide, and ferric trichloride as catalysts . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of the catalyst to achieve the desired chlorination.
Industrial Production Methods: On an industrial scale, this compound is produced by chlorinating phenol in the presence of a catalyst. The annual worldwide production is estimated at 88 million pounds . The process involves the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can convert this compound to less chlorinated phenols.
Substitution: Electrophilic substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness: 2,4-Dichlorophenol is unique due to its widespread use as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid and its role as a degradation product of triclosan . Its chemical properties, such as its mild acidity and reactivity, make it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
2,4-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 2,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8522 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DICHLOROPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3757-76-4 (hydrochloride salt), 50884-30-5 (potassium salt) | |
Record name | 2,4-Dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120832 | |
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DSSTOX Substance ID |
DTXSID1020439 | |
Record name | 2,4-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dichlorophenol is a colorless crystalline solid with a medicinal odor. Melting point 45 °C. Sinks in water. Strong irritant to tissues; toxic by ingestion., Liquid; Pellets or Large Crystals, Colorless to pale yellow solid with a strong medicinal odor; Melts at 45 deg C; [HSDB] Crystalline solid; mp = 65-68 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4-DICHLOROPHENOL | |
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Record name | Phenol, 2,4-dichloro- | |
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Record name | 2,4-Dichlorophenol | |
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Record name | 2,4-Dichlorophenol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 2,4-DICHLOROPHENOL | |
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Boiling Point |
410 °F at 760 mmHg (NTP, 1992), 210 °C, 210.0 °C | |
Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-DICHLOROPHENOL | |
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Flash Point |
237 °F (NTP, 1992), 113 °C, 200 °F (open cup); 237 °F (closed cup), 237 °F (114 °C) (open cup), 113 °C o.c. | |
Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-Dichlorophenol | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Soluble in carbon tetrachloride, Soluble in ethanol, benzene, chloroform and ethyl ether., Soluble in aqueous alkali, oxygenated and chlorinated solvents., In water, 4.50X10+3 mg/L at 20 °C, 4.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |
Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-Dichlorophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |
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Record name | 2,4-DICHLOROPHENOL | |
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Density |
1.4 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | 2,4-DICHLOROPHENOL | |
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Vapor Density |
5.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.62, Relative vapor density (air = 1): 5.6 | |
Record name | 2,4-DICHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 127 °F (NTP, 1992), 0.11 [mmHg], 0.09 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |
Record name | 2,4-DICHLOROPHENOL | |
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Record name | 2,4-Dichlorophenol | |
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Mechanism of Action |
The mechanism by which 2,4-DCP causes death is uncertain, but this and other chlorinated phenols are known to uncouple oxidative phosphorylation. Most production of adenosine triphosphate, the carrier of free energy in cells, occurs through oxidative phosphorylation. Uncoupling oxidative phosphorylation at the mitochondrial level leads to profound disturbance of energy production and may have caused the rapid deaths described in this report., 2,4-DCP /uncouples/ oxidative phosphorylation in rat liver mitochondria and rat brain homogenates., Chlorophenols and their derivatives are a major component of environmental pollutants that are potential immunotoxicants. Deaminase assay performed on peripheral blood mononuclear cells (PBMCs) exposed to chlorophenolic compounds and its derivatives demonstrated a decreased proliferation rate and cell death. Chlorophenolic exposure also led to impaired production of IL-21 and IL-9 along with many other cytokines and chemokines that potentiate the inflammatory response. Using the PBMC activation model and gene expression profiling we provide insights into mechanisms by which the chlorophenolic compounds and their derivatives, especially pentachlorophenol (PCP) dysregulate the inflammatory response. /Investigators/ have shown here that PCP represses IL21 and IL9 expression thus affecting various downstream signaling pathways. ... PCP, a potent pollutant, imparts its cytotoxicity by evading the immune response by simultaneously affecting multiple signaling pathways in lymphocytes., Chlorinated phenols ... are very effective (... In vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without effecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its metabolite 2,4-dichlorophenol (DCP) are ... suspected of potential endocrine disruptor activity. ... The androgenic action of 2,4-D and DCP was characterized using a mammalian detection system in prostate cancer cell lines. In in vitro assay systems, while 2,4-D or DCP alone did not show androgenic activity, 2,4-D or DCP with 5alpha-dihydroxytestosterone (DHT) exhibited synergistic androgenic activities. Co-treatment of 10 nM 2,4-D or DCP with 10 nM DHT was shown to stimulate the cell proliferation by 1.6-fold, compared to 10 nM DHT alone. In addition, in transient transfection assays, androgen-induced transactivation was also increased to a maximum of 32-fold or 1.28-fold by co-treatment of 2,4-D or DCP with DHT, respectively. However, 2,4-D and DCP exerted no effects on either mRNA or protein levels of AR. In a competitive AR binding assay, 2,4-D and DCP inhibited androgen binding to AR, up to 50% at concentrations of approximately 0.5 uM for both compounds. The nuclear translocation of green fluorescent protein-AR fusion protein in the presence of DHT was promoted as the result of the addition of 2,4-D and DCP. Collectively, these results that 2,4-D and DCP enhanced DHT-induced AR transcriptional activity might be attributable, at least in part, to the promotion of AR nuclear translocation. | |
Record name | 2,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Technical grade contains 2,6-dichlorophenol (8.0%), ... Chlorinated 2-phenoxyphenols, chlorinated diphenyl ethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
Record name | 2,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS OR NEEDLES, Hexagonal needles from benzene, White ... solid, Pale yellow solid | |
CAS No. |
120-83-2 | |
Record name | 2,4-DICHLOROPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8522 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-Dichlorophenol | |
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Record name | 2,4-Dichlorophenol | |
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Record name | 2,4-DICHLOROPHENOL | |
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Record name | Phenol, 2,4-dichloro- | |
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Record name | 2,4-Dichlorophenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1020439 | |
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Record name | 2,4-dichlorophenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.027 | |
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Record name | 2,4-DICHLOROPHENOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R669TG1950 | |
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Record name | 2,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |
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Record name | 2,4-Dichlorophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004811 | |
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Record name | 2,4-DICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
113 °F (NTP, 1992), 45 °C, 45.0 °C | |
Record name | 2,4-DICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8522 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-DICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0438 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dichlorophenol?
A1: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include:
- Infrared (IR) Spectroscopy: [] Identifies functional groups through their characteristic vibrational frequencies.
- Ultraviolet-Visible (UV) Spectroscopy: [] Provides information on electronic transitions within the molecule, often used for quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, ] Offers detailed structural information by analyzing the magnetic properties of atomic nuclei.
Q3: What are the toxicological effects of this compound?
A3: this compound has been identified as a potential carcinogen. [] Studies on rats and mice demonstrated several non-neoplastic effects, including bone marrow atrophy and liver lesions. [] It can disrupt cell polarity and inhibit pollen tube outgrowth. [] In aquatic environments, this compound negatively impacts vegetative reproduction in duckweed. []
Q4: How does this compound interact with biological systems?
A4: this compound can accumulate in the pollen grain wall of plants due to its lipophilic nature. [] In aquatic plants like duckweed, it undergoes metabolism, primarily forming this compound-β-D-glucopyranoside. []
Q5: What are the environmental concerns associated with this compound?
A5: this compound is a persistent pollutant often found in industrial wastewater. [, ] Its presence in the environment poses risks to aquatic life and potentially human health through contaminated water sources. [, , , , ]
Q6: What methods are available for degrading or removing this compound from wastewater?
A6: Researchers have explored several techniques for this compound removal, including:
- Biodegradation: Utilizing microbial consortia or pure cultures to break down this compound into less harmful compounds. [, , , , ]
- Adsorption: Employing materials like activated carbon, zeolites, hypercross-linked resins, and modified red soil to remove this compound from water through surface interactions. [, , , , , , , , , , ]
- Advanced Oxidation Processes (AOPs): Utilizing processes like photocatalysis (with TiO2, BiVO4, and Ag-loaded TiO2) and Fenton-like reactions to degrade this compound through highly reactive radical species. [, , , , , , , ]
- Electrochemical Oxidation: Utilizing graphite electrodes to degrade this compound through electrochemical reactions. []
Q7: What factors influence the efficiency of these degradation and removal methods?
A7: Numerous factors can impact the effectiveness of this compound removal techniques:
- Biodegradation: Microbial consortium composition, pH, temperature, presence of co-contaminants, and nutrient availability. [, , , ]
- Adsorption: Adsorbent material properties (surface area, pore size, functional groups), pH, temperature, ionic strength, and presence of competing ions. [, , , , , , , , ]
- Advanced Oxidation Processes: Catalyst type and properties, pH, hydrogen peroxide concentration, light intensity (for photocatalysis), and presence of radical scavengers. [, , , , , , , ]
- Electrochemical Oxidation: Electrode material, applied voltage, pH, electrolyte concentration, and inter-electrode distance. []
Q8: What analytical methods are used for the detection and quantification of this compound?
A8: Various analytical techniques are employed for this compound analysis:
- Gas Chromatography (GC): Separates and detects volatile compounds, often coupled with flame ionization detection (FID) [] or mass spectrometry (MS) for identification and quantification. []
- High-Performance Liquid Chromatography (HPLC): Separates and analyzes non-volatile compounds, often coupled with UV detection for quantification. [, , , ]
- Flow Injection Chemiluminescence (FI-CL): Utilizes the chemiluminescent reaction of this compound with a reagent for sensitive detection. []
Q9: What are the key research directions in the field of this compound removal?
A9: Current research focuses on:
- Developing efficient and cost-effective treatment methods: Exploring novel materials and optimizing existing techniques for enhanced this compound removal from contaminated water sources. [, , , , , , ]
- Understanding degradation mechanisms: Investigating the detailed reaction pathways involved in different degradation processes to optimize their efficiency and identify potential byproducts. [, , , ]
- Evaluating the environmental impact of this compound and its degradation products: Assessing the toxicity and fate of this compound and its byproducts in different environmental compartments to develop appropriate risk mitigation strategies. [, ]
Q10: Are there studies on the solubility of this compound?
A10: Yes, research has investigated the solid-liquid equilibrium of this compound in water, showing its solubility increases with higher pH. [] Studies have also examined its solubility in binary mixtures with other dichlorophenols. []
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